molecular formula C8H8BrNO3 B1463515 Methyl 5-bromo-6-methoxynicotinate CAS No. 93349-99-6

Methyl 5-bromo-6-methoxynicotinate

Cat. No.: B1463515
CAS No.: 93349-99-6
M. Wt: 246.06 g/mol
InChI Key: UCOBYBCUAQNLBK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-methoxynicotinate is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pharmacokinetics

These properties can impact the bioavailability of the compound, but more detailed studies are needed to fully understand the pharmacokinetics of Methyl 5-bromo-6-methoxynicotinate.

Action Environment

It is generally recommended to store the compound in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-6-methoxynicotinate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, particularly CYP1A2 . This inhibition can affect the metabolism of various substrates, leading to altered biochemical pathways. Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound’s interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, affecting the metabolism of endogenous and exogenous compounds. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Its degradation products can have distinct biochemical activities, which may contribute to the observed temporal effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s activity, as it allows this compound to interact with specific biomolecules and exert its biochemical effects.

Properties

IUPAC Name

methyl 5-bromo-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOBYBCUAQNLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673242
Record name Methyl 5-bromo-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93349-99-6
Record name 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93349-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.